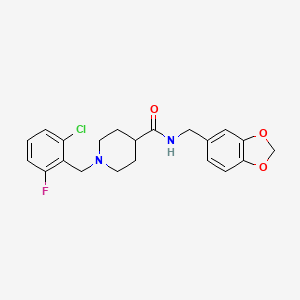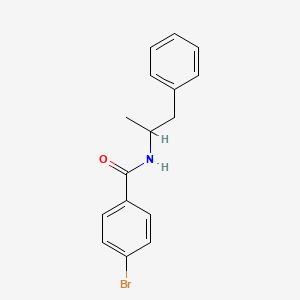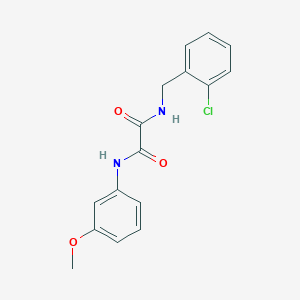![molecular formula C20H19NO4 B4900356 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methylenedioxypyrovalerone (MDPV) and belongs to the class of synthetic cathinones. Synthetic cathinones are psychoactive substances that mimic the effects of natural stimulants such as khat, which is commonly used in East Africa and the Arabian Peninsula. MDPV is known for its potent stimulant effects and has been linked to numerous cases of addiction and overdose.
作用机制
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a potent stimulant effect, which can lead to feelings of euphoria, increased energy, and heightened alertness. However, prolonged use of MDPV can lead to addiction and adverse effects on the cardiovascular system and the central nervous system.
Biochemical and Physiological Effects
MDPV has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, MDPV increases the release of dopamine and norepinephrine, leading to a potent stimulant effect. In the cardiovascular system, MDPV increases heart rate, blood pressure, and cardiac output, which can lead to adverse effects such as myocardial infarction and stroke. In the respiratory system, MDPV can cause respiratory depression and respiratory failure.
实验室实验的优点和局限性
MDPV has several advantages and limitations for lab experiments. One advantage is its potent stimulant effect, which makes it a useful tool for studying the mechanisms of addiction and the effects of stimulants on the brain. However, one limitation is its potential adverse effects on the cardiovascular system and the central nervous system, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on MDPV. One direction is to study the long-term effects of MDPV on the brain and the cardiovascular system. Another direction is to develop new therapeutic applications for MDPV, such as a treatment for depression and ADHD. Additionally, future research could focus on developing new synthetic cathinones that have fewer adverse effects than MDPV.
合成方法
MDPV can be synthesized using various methods, including the Leuckart route, reductive amination, and the Friedel-Crafts reaction. The Leuckart route involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with ammonium formate in the presence of a reducing agent such as sodium borohydride. Reductive amination involves the reaction of MDP2P with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The Friedel-Crafts reaction involves the reaction of MDP2P with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
科学研究应用
MDPV has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, MDPV has been used as a tool to study the mechanisms of addiction and the effects of stimulants on the brain. In pharmacology, MDPV has been studied for its potential therapeutic applications as a treatment for depression and attention deficit hyperactivity disorder (ADHD). In toxicology, MDPV has been studied for its potential adverse effects on the cardiovascular system and the central nervous system.
属性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19-12-16(10-14-4-2-1-3-5-14)20(23)21(19)9-8-15-6-7-17-18(11-15)25-13-24-17/h1-7,11,16H,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOIHYOGDUAANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B4900286.png)

![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4900304.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4900318.png)

![5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)

![N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B4900340.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)

![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)